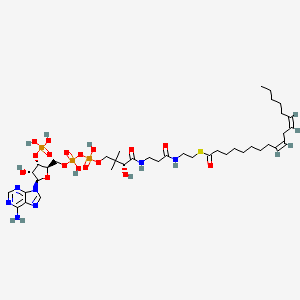

Linoleoyl-coa

Beschreibung

This compound has been reported in Homo sapiens with data available.

Eigenschaften

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (9Z,12Z)-octadeca-9,12-dienethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H66N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46/h8-9,11-12,26-28,32-34,38,49-50H,4-7,10,13-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54)/b9-8-,12-11-/t28-,32-,33-,34+,38-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YECLLIMZHNYFCK-RRNJGNTNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H66N7O17P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10420558 | |

| Record name | linoleoyl-CoA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10420558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1030.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Linoleoyl-CoA | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001064 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6709-57-5 | |

| Record name | Linoleoyl-CoA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6709-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | linoleoyl-CoA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10420558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Linoleoyl-CoA | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001064 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis of Linoleoyl-CoA from Linoleic Acid

For Researchers, Scientists, and Drug Development Professionals

Core Process: The Activation of Linoleic Acid

The initial and rate-limiting step in the metabolism of linoleic acid is its conversion to linoleoyl-CoA.[1] This activation process, also known as thioesterification, is essential for rendering the relatively inert fatty acid metabolically active, thereby allowing its participation in various anabolic and catabolic pathways.[1][2] The synthesis of this compound is catalyzed by a family of enzymes known as long-chain acyl-CoA synthetases (ACSLs).[1][2]

The enzymatic reaction proceeds via a two-step mechanism that requires ATP and coenzyme A (CoA).[2] In the first step, linoleic acid reacts with ATP to form an enzyme-bound linoleoyl-AMP intermediate and pyrophosphate (PPi). The subsequent hydrolysis of PPi drives the reaction forward. In the second step, the thiol group of CoA attacks the acyl-adenylate intermediate, resulting in the formation of this compound and the release of AMP.[2]

Data Presentation: Long-Chain Acyl-CoA Synthetase Isoforms

Mammals express several ACSL isoforms, each with distinct tissue distribution, subcellular localization, and substrate preferences. This diversity allows for the channeling of fatty acids into specific metabolic fates.[3][4][5]

Subcellular Localization of ACSL Isoforms

| Isoform | Subcellular Localization | Key References |

| ACSL1 | Endoplasmic Reticulum (ER), Outer Mitochondrial Membrane (OMM), Plasma Membrane, Lipid Droplets | [6] |

| ACSL3 | ER, Lipid Droplets | [7][8][9] |

| ACSL4 | ER, Peroxisomes, Mitochondria-Associated Membranes | [10][11][12] |

| ACSL5 | OMM, Microsomes | [13][14][15] |

| ACSL6 | Plasma Membrane, Cytosol | [5][16][17] |

Kinetic Parameters of ACSL Isoforms

Obtaining precise kinetic data (Km and Vmax) for each ACSL isoform with linoleic acid as the substrate is challenging, as many studies use other fatty acids like oleic or arachidonic acid. The following table summarizes the available quantitative data for linoleic acid and related fatty acids.

| Isoform | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Organism/System | References |

| ACSL1 | Linoleic Acid | Data not available | Data not available | Mouse | [18][19] |

| Oleic Acid | ~20 | ~1000 | Rat Liver Microsomes | ||

| ACSL3 | Linoleic Acid | Data not available | Data not available | Human A431 cells | [7] |

| Myristate | 4.8 | 150 | Rat Brain | [20] | |

| Arachidonate | 10 | 250 | Rat Brain | [20] | |

| ACSL4 | Linoleic Acid | Data not available | Catalytic activity is 5-6 times lower than for Arachidonic Acid | Not Specified | [8] |

| Arachidonic Acid | ~10-40 | ~200-500 | Various | [21] | |

| ACSL5 | Linoleic Acid | Substrate for ACSL5 | Data not available | Human/Rodent | [14] |

| Palmitic Acid | Data not available | Data not available | Mouse Jejunum | [13] | |

| ACSL6v1 | Linoleic Acid | Preferred substrate over docosapolyenoic acids | Data not available | Human (recombinant) | [16] |

| Oleic Acid | 10.9 | 10.6 | Human (recombinant) | [22] | |

| ACSL6v2 | Linoleic Acid | Less preferred substrate than docosapolyenoic acids | Data not available | Human (recombinant) | [16] |

| Oleic Acid | 4.2 | 100.9 | Human (recombinant) | [22] |

Experimental Protocols

Fluorometric Assay for Acyl-CoA Synthetase Activity

This continuous, enzyme-coupled assay provides a sensitive method for measuring ACSL activity.[22]

Principle: The production of acyl-CoA is coupled to the oxidation of a substrate by acyl-CoA oxidase, which generates hydrogen peroxide (H₂O₂). The H₂O₂ then reacts with a probe in the presence of horseradish peroxidase to produce a fluorescent product, which is monitored over time.[22][23]

Reagents:

-

Assay Buffer: 100 mM potassium phosphate, pH 7.4, 10 mM MgCl₂, 1 mM EDTA.

-

Substrate Solution: Linoleic acid complexed to bovine serum albumin (BSA) in a 2:1 molar ratio.

-

ATP Solution: 100 mM ATP in water, pH 7.0.

-

CoA Solution: 10 mM Coenzyme A in water.

-

Acyl-CoA Oxidase: Commercially available.

-

Horseradish Peroxidase (HRP): Commercially available.

-

Fluorometric Probe: e.g., Amplex Red or similar.

-

Enzyme Source: Cell or tissue lysate, or purified ACSL enzyme.

Procedure:

-

Prepare a reaction mixture containing assay buffer, acyl-CoA oxidase, HRP, and the fluorometric probe.

-

Add the substrate solution (linoleic acid-BSA complex) and CoA solution to the reaction mixture.

-

Initiate the reaction by adding the enzyme source.

-

Immediately monitor the increase in fluorescence in a microplate reader or fluorometer at the appropriate excitation and emission wavelengths (e.g., 535 nm excitation and 587 nm emission for Amplex Red).

-

The rate of the reaction is proportional to the ACSL activity and can be quantified using a standard curve generated with known concentrations of H₂O₂.

Enzyme-Coupled Spectrophotometric Assay

This method provides an alternative for measuring ACSL activity using a spectrophotometer.[1]

Principle: Similar to the fluorometric assay, the formation of acyl-CoA is coupled to the activity of acyl-CoA oxidase, producing H₂O₂. The H₂O₂ is then used by catalase to oxidize methanol (B129727) to formaldehyde (B43269). The formaldehyde then reacts with a chromogen to produce a colored product that can be measured spectrophotometrically.[1][24]

Reagents:

-

Reaction Buffer: 50 mM Tris-HCl, pH 8.0, 8 mM MgCl₂, 0.2 mM DTT.

-

Substrate Solution: Linoleic acid, 2 mM in 10% Triton X-100.

-

ATP Solution: 100 mM.

-

CoA Solution: 2 mM.

-

Acyl-CoA Oxidase: Commercially available.

-

Catalase: Commercially available.

-

Methanol: 2 M.

-

Chromogen Solution: e.g., 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole (AHMT).

-

Enzyme Source: Cell or tissue lysate, or purified ACSL enzyme.

Procedure:

-

Prepare a reaction mixture containing reaction buffer, ATP, CoA, linoleic acid, acyl-CoA oxidase, catalase, and methanol.

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding the enzyme source.

-

Incubate for a defined period (e.g., 10-30 minutes).

-

Stop the reaction (e.g., by adding a strong acid).

-

Add the chromogen solution and incubate to allow for color development.

-

Measure the absorbance at the appropriate wavelength (e.g., 550 nm for the AHMT product).

-

Quantify the amount of this compound produced using a standard curve generated with known concentrations of formaldehyde.

Signaling Pathways and Regulation

The synthesis of this compound is tightly regulated to meet the cell's metabolic demands. This regulation occurs at both the transcriptional and post-translational levels, involving key metabolic sensors and transcription factors.

Transcriptional Regulation by PPARs and SREBP-1c

The expression of ACSL genes is controlled by several transcription factors, including Peroxisome Proliferator-Activated Receptors (PPARs) and Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).[25][26]

-

PPARs: These nuclear receptors are activated by fatty acids and their derivatives. Different PPAR isoforms regulate specific ACSL genes in a tissue-dependent manner. For example, PPARγ enhances the transcription of Acsl1 in adipocytes, while PPARδ activation increases the expression of Acsl4 in the liver.[25][27]

-

SREBP-1c: This transcription factor is a master regulator of lipogenesis and is activated by insulin (B600854).[26][28] SREBP-1c induces the expression of several lipogenic genes, including Acsl1 and Acsl5.[3][29][30]

Regulation by AMP-Activated Protein Kinase (AMPK)

AMPK is a crucial energy sensor that is activated under conditions of low cellular energy (high AMP/ATP ratio).[31][32] Once activated, AMPK phosphorylates and regulates the activity of numerous metabolic enzymes to restore energy balance.[31][32]

The relationship between AMPK and ACSL activity is complex. Long-chain acyl-CoAs, the product of the ACSL reaction, can allosterically activate AMPK β1-containing isoforms.[31] This creates a feedback loop where the product of fatty acid activation promotes pathways that will consume it, such as fatty acid oxidation. Activated AMPK can then phosphorylate and inactivate acetyl-CoA carboxylase (ACC), reducing the synthesis of malonyl-CoA, which in turn relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1) and promotes the entry of fatty acyl-CoAs into the mitochondria for β-oxidation.[12]

References

- 1. PPARδ activation induces hepatic long-chain acyl-CoA synthetase 4 expression in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ACSL4 at the helm of the lipid peroxidation ship: a deep-sea exploration towards ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Long-chain acyl-CoA synthetases and fatty acid channeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of AMPK activity by type 10 adenylyl cyclase: contribution to the mitochondrial biology, cellular redox and energy homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activity of the acyl-CoA synthetase ACSL6 isoforms: role of the fatty acid Gate-domains | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. The metabolic capacity of lipid droplet localized acyl-CoA synthetase 3 is not sufficient to support local triglyceride synthesis independent of the endoplasmic reticulum in A431 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Long-chain acyl-CoA synthetase in fatty acid metabolism involved in liver and other diseases: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The N-terminal region of acyl-CoA synthetase 3 is essential for both the localization on lipid droplets and the function in fatty acid uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Acsl4 Dictates Ferroptosis Sensitivity by Shaping Cellular Lipid Composition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. files.core.ac.uk [files.core.ac.uk]

- 14. Role of ACSL5 in fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Hepatic long-chain acyl-CoA synthetase 5 mediates fatty acid channeling between anabolic and catabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Substrate Specificity of Human Long-Chain Acyl-CoA Synthetase ACSL6 Variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. JCI Insight - Acyl-CoA synthetase 6 is required for brain docosahexaenoic acid retention and neuroprotection during aging [insight.jci.org]

- 18. Acyl-CoA synthetase 1 is required for oleate and linoleate mediated inhibition of cholesterol efflux through ATP-binding cassette transporter A1 in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Acsl1 is essential for skin barrier function through the activation of linoleic acid and biosynthesis of ω-O-acylceramide in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ACSL3 acyl-CoA synthetase long chain family member 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 21. Arachidonic acid downregulates acyl-CoA synthetase 4 expression by promoting its ubiquitination and proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. ACSL1 affects Triglyceride Levels through the PPARγ Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Transcriptional control of hepatic lipid metabolism by SREBP and ChREBP - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. SREBP-1c transcription factor and lipid homeostasis: clinical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Hepatic long-chain acyl-CoA synthetase 5 mediates fatty acid channeling between anabolic and catabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Long-chain fatty acyl-CoA esters regulate metabolism via allosteric control of AMPK β1-isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Activation of AMP-activated protein kinase signaling pathway by adiponectin and insulin in mouse adipocytes: requirement of acyl-CoA synthetases FATP1 and Acsl1 and association with an elevation in AMP/ATP ratio - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biochemical Pathway of Linoleoyl-CoA Desaturation

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the linoleoyl-CoA desaturation pathway, a critical step in the biosynthesis of long-chain polyunsaturated fatty acids (PUFAs). The document covers the core biochemical reaction, regulatory mechanisms, key enzyme kinetics, and detailed experimental protocols relevant to the study of this pathway.

The Core Biochemical Pathway: Delta-6 Desaturation

This compound desaturation is the initial and rate-limiting step in the conversion of essential fatty acids, linoleic acid (LA, an omega-6 fatty acid) and alpha-linolenic acid (ALA, an omega-3 fatty acid), into highly unsaturated fatty acids (HUFAs).[1][2] This reaction is catalyzed by the enzyme Delta-6 Desaturase (D6D), an integral membrane protein located in the endoplasmic reticulum.[3][4] In humans, D6D is encoded by the FADS2 gene.[5][6]

The desaturation reaction introduces a cis double bond at the sixth carbon position from the carboxyl end of the fatty acyl-CoA substrate.[7] This is an oxidative process that requires molecular oxygen (O₂) and a sophisticated electron transport chain.[4] Electrons are transferred from NADH (or NADPH) via NADH-cytochrome b5 reductase to cytochrome b5, which then donates the electrons to the terminal desaturase, D6D.[4][8] The overall reaction involves the three main substrates: the fatty acyl-CoA, an electron acceptor (cytochrome b5), and molecular oxygen.[5]

The primary reactions catalyzed by D6D are:

-

Omega-6 Pathway: The conversion of this compound (18:2n-6) to gamma-linolenoyl-CoA (GLA, 18:3n-6).[5][9]

-

Omega-3 Pathway: The conversion of alpha-linolenoyl-CoA (18:3n-3) to stearidonoyl-CoA (SDA, 18:4n-3).[5][9]

The FADS2 gene product also exhibits broader substrate specificity, acting on other fatty acids such as palmitic acid (16:0) to produce sapienic acid (16:1n-10), and even catalyzing Δ8-desaturation on 20-carbon fatty acids, providing an alternative pathway for PUFA synthesis.[1][10]

Following this initial desaturation, the resulting fatty acids undergo a series of elongation and further desaturation steps, catalyzed by elongase and Delta-5 Desaturase (D5D) enzymes, to produce key HUFAs like arachidonic acid (AA) from the omega-6 pathway and eicosapentaenoic acid (EPA) from the omega-3 pathway.[9][11]

Regulation of this compound Desaturation

The activity and expression of Delta-6 Desaturase are tightly regulated by multiple factors, making it a key control point in lipid metabolism.

-

Dietary Regulation: Polyunsaturated fatty acids, particularly the products of the desaturation pathways, exert feedback inhibition on D6D expression.[11][12] High levels of dietary PUFAs suppress the transcription of the FADS2 gene.[12] Conversely, a high glucose, fat-free diet can stimulate D6D activity, suggesting that the nutritional context is critical for assessing regulation by specific fatty acids.[13]

-

Hormonal Control: Insulin (B600854) is known to upregulate D6D activity. In experimental diabetes, a defect in microsomal fatty acid desaturation is observed, which can be corrected with insulin treatment.[14] Estrogen is also an upregulating factor.[5]

-

Other Factors: D6D activity is known to decrease with age.[5][15] Other inhibiting factors include alcohol consumption and radiation exposure.[5] The ratio of omega-6 to omega-3 essential fatty acids in the diet can also influence D6D expression; a balanced ratio may help normalize its activity.[16]

Quantitative Data Summary

The kinetic parameters of D6D vary depending on the substrate, species, and experimental conditions. Similarly, the efficiency of recombinant protein production is crucial for structural and functional studies.

Table 1: Kinetic Parameters of Delta-6 Desaturase in Rat Liver Microsomes

| Substrate | Km (μM) | Vmax (nmol/min) | Uncorrected Km (μM)* | Uncorrected Vmax (nmol/min)* | Reference |

|---|---|---|---|---|---|

| Linoleic Acid | 1.5 | 0.63 | 10.7 | 0.08 | [17] |

| This compound | 47 | 83 nmol/min/mg protein | - | - | [8] |

| α-Linolenic Acid | Varies (similar in young and senescent rats) | Varies (influenced by aging) | - | - | [15] |

Note: Uncorrected values do not account for endogenous substrate and competing reactions, highlighting the importance of robust assay design.[17]

Table 2: Purification Yield of Recombinant Integral Membrane Desaturases from Mortierella alpina (Expressed in Pichia pastoris)

| Enzyme | Purification Method | Yield (mg/L of culture) | Purity (%) | Reference |

|---|---|---|---|---|

| FADS15 | His Mag Sepharose™ Ni affinity beads | ~4.6 | >95 | [18][19][20] |

| FADS12 | His Mag Sepharose™ Ni affinity beads | ~2.5 | >95 | [18][19][20] |

| FADS9-I | His Mag Sepharose™ Ni affinity beads | ~37.5 | >95 |[18][19][20] |

Experimental Protocols

Detailed and reliable protocols are essential for studying membrane-bound enzymes like D6D. Below are methodologies for a D6D activity assay and a general procedure for the purification of recombinant desaturases.

This method offers higher precision compared to traditional TLC methods for analyzing the desaturation of linoleic acid.[17]

Detailed Steps:

-

Microsome Isolation: Homogenize fresh liver tissue in a suitable buffer and perform differential centrifugation to pellet the microsomal fraction.

-

Reaction Mixture: Prepare a reaction buffer containing ATP, CoA, MgCl₂, and NADH. Add the microsomal suspension and the radiolabeled substrate (e.g., [1-¹⁴C]linoleic acid).

-

Incubation: Incubate the reaction mixture at 37°C for a specified time.

-

Termination and Saponification: Stop the reaction by adding methanolic KOH and heat at 80°C to saponify the acyl-CoAs and lipids.

-

Extraction: After cooling, acidify the mixture and extract the free fatty acids with hexane. Evaporate the solvent.

-

Analysis: Resuspend the fatty acid extract in mobile phase and inject it into an HPLC system equipped with a C18 column and a radioactivity detector to separate and quantify the substrate and its desaturated product.[17]

Obtaining pure, active enzyme is often a prerequisite for detailed structural and biochemical characterization. This protocol is based on the successful expression and purification of desaturases from Mortierella alpina in the yeast Pichia pastoris.[18][21]

Detailed Steps:

-

Expression: Grow the transformed P. pastoris culture and induce protein expression for 72-96 hours with daily addition of methanol.[18][21]

-

Membrane Fractionation: Collect cells by centrifugation, resuspend, and lyse. Remove cell debris by low-speed centrifugation, then pellet the membrane fraction by high-speed ultracentrifugation.[19]

-

Solubilization: Resuspend the membrane pellet in a buffer containing a mild detergent (e.g., 0.5-2.0% Fos-Choline, DDM, or Tween) to extract the protein from the lipid bilayer.[18]

-

Purification: Assuming an N-terminal His-tag, incubate the solubilized protein with Ni-affinity resin. Wash the resin extensively with a buffer containing a low concentration of imidazole (e.g., 5-20 mM) to remove non-specifically bound proteins.[18][21]

-

Elution: Elute the purified desaturase using a buffer with a high concentration of imidazole (e.g., 500 mM).[18][21]

-

Verification: Analyze the eluted fractions by SDS-PAGE for purity and confirm the protein's identity by Western blot. The activity of the purified enzyme should be confirmed using an appropriate assay.

Conclusion

The desaturation of this compound by Delta-6 Desaturase is a foundational and highly regulated process in human lipid metabolism. Its role as the rate-limiting enzyme in HUFA biosynthesis makes it a significant target of interest in nutrition, metabolic disease research, and drug development. Understanding the intricate details of its biochemical pathway, kinetic properties, and regulatory network is crucial for developing therapeutic strategies targeting conditions linked to PUFA imbalances, such as metabolic syndrome, inflammatory disorders, and certain cancers.[16][22] The experimental protocols provided herein offer a robust framework for researchers to investigate this vital enzyme and its physiological implications further.

References

- 1. An alternate pathway to long-chain polyunsaturates: the FADS2 gene product Δ8-desaturates 20:2n-6 and 20:3n-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. genecards.org [genecards.org]

- 3. Desaturases: Structural and mechanistic insights into the biosynthesis of unsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. This compound desaturase - Wikipedia [en.wikipedia.org]

- 6. FADS2 - Wikipedia [en.wikipedia.org]

- 7. EC 1.14.19.3 - acyl-CoA 6-desaturase. [ebi.ac.uk]

- 8. [Purification and characterization of this compound desaturase from rat liver microsomes (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fatty acid desaturase - Wikipedia [en.wikipedia.org]

- 10. An alternate pathway to long-chain polyunsaturates: the FADS2 gene product Delta8-desaturates 20:2n-6 and 20:3n-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure, function, and dietary regulation of delta6, delta5, and delta9 desaturases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Regulation of hepatic delta-6 desaturase expression and its role in the polyunsaturated fatty acid inhibition of fatty acid synthase gene expression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. research.monash.edu [research.monash.edu]

- 14. Fatty acid desaturation in experimental diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Delta-6-desaturation of linoleic and alpha-linolenic acids in aged rats: a kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Association of Delta-6-Desaturase Expression with Aggressiveness of Cancer, Diabetes Mellitus, and Multiple Sclerosis: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Delta 6-desaturase: improved methodology and analysis of the kinetics in a multi-enzyme system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Expression and Purification of Integral Membrane Fatty Acid Desaturases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Expression and purification of integral membrane fatty acid desaturases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Expression and Purification of Integral Membrane Fatty Acid Desaturases | PLOS One [journals.plos.org]

- 22. Fatty acid profile and estimated desaturase activities in whole blood are associated with metabolic health - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Enzymes of Linoleoyl-CoA Metabolism

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the key enzymes involved in the metabolic pathways of linoleoyl-CoA, an essential omega-6 fatty acyl-CoA. Understanding the function, regulation, and experimental analysis of these enzymes is critical for research in metabolic diseases, inflammation, and drug development.

Activation of Linoleic Acid: Acyl-CoA Synthetases

The journey of linoleic acid into cellular metabolism begins with its activation to this compound. This crucial first step is catalyzed by a family of enzymes known as Acyl-CoA Synthetases (ACSs) or long-chain fatty-acid-CoA ligases.[1][2][3] This activation is an ATP-dependent process that renders the fatty acid metabolically active for subsequent pathways.[2]

Function and Substrate Specificity

Acyl-CoA synthetases catalyze the thioesterification of fatty acids with coenzyme A.[3] The reaction proceeds in two steps: first, the formation of an acyl-AMP intermediate, followed by the transfer of the acyl group to CoA.[3] Different isoforms of ACS exhibit varying substrate specificities for fatty acids of different chain lengths and degrees of saturation.

| Enzyme Family | Substrate Preference | Key Characteristics |

| ACSL (Long-chain acyl-CoA synthetase) | C12-C20 fatty acids | Several isoforms (ACSL1, ACSL3, ACSL4, etc.) with distinct tissue distributions and substrate preferences. |

| ACSVL (Very long-chain acyl-CoA synthetase) | C22 and longer fatty acids | Important for the metabolism of very-long-chain fatty acids. |

Quantitative data on the substrate specificity of various acyl-CoA synthetases is an active area of research, with specific Km and Vmax values varying depending on the enzyme isoform, tissue source, and experimental conditions.

Experimental Protocol: Acyl-CoA Synthetase Activity Assay (Fluorometric)

This protocol outlines a common method for measuring ACS activity based on the detection of the product, acyl-CoA.

Materials:

-

Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.5)

-

ATP solution

-

Coenzyme A (CoA) solution

-

Linoleic acid substrate

-

Enzyme Mix (containing acyl-CoA oxidase)

-

Developer Mix

-

Converter Mix

-

Fluorescent Probe (e.g., specific for H₂O₂)

-

Microplate reader capable of fluorescence measurement (e.g., Ex/Em = 535/587 nm)

-

Tissue or cell lysate

Procedure:

-

Sample Preparation: Homogenize tissue or cells in ice-cold Assay Buffer. Centrifuge to pellet cellular debris and collect the supernatant.

-

Reaction Setup: In a 96-well plate, prepare wells for standards, samples, and background controls.

-

Standard Curve: Prepare a standard curve using a known concentration of a stable acyl-CoA, such as palmitoyl-CoA.

-

Reaction Initiation: To the sample wells, add the cell lysate, Assay Buffer, ATP, CoA, and linoleic acid. For background wells, omit the linoleic acid.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Detection: Add the Enzyme Mix, Developer Mix, and Converter Mix, followed by the fluorescent probe. This cocktail will react with the newly synthesized this compound to produce a fluorescent signal.

-

Measurement: Read the fluorescence intensity in a microplate reader.

-

Calculation: Determine the ACS activity by comparing the fluorescence of the samples to the standard curve, after subtracting the background fluorescence.

Experimental Workflow: Acyl-CoA Synthetase Assay

References

The intricate dance of lipids: A technical guide to the synthesis of arachidonic acid from linoleoyl-CoA

For the attention of researchers, scientists, and professionals in drug development, this technical guide provides an in-depth exploration of the biochemical pathway that converts linoleoyl-CoA into arachidonic acid. This critical metabolic route is not only fundamental to cellular physiology but also presents a landscape of potential therapeutic targets.

This document details the enzymatic cascade responsible for this conversion, presents quantitative data to contextualize the efficiency and regulation of the pathway, and provides detailed experimental protocols for its study. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of the molecular processes involved.

The Core Pathway: From Essential Fatty Acid to Inflammatory Precursor

The synthesis of arachidonic acid from the essential fatty acid linoleic acid is a multi-step process occurring primarily in the endoplasmic reticulum of the liver.[1][2] This conversion is catalyzed by a series of desaturase and elongase enzymes that sequentially modify the fatty acyl chain. The initial and rate-limiting step is the desaturation of linoleic acid (18:2n-6) to γ-linolenic acid (GLA; 18:3n-6) by the enzyme Δ6-desaturase (FADS2).[3][4][5] This is followed by an elongation step, where a two-carbon unit is added to GLA by an elongase enzyme, forming dihomo-γ-linolenic acid (DGLA; 20:3n-6).[1][6] The final step is the desaturation of DGLA to arachidonic acid (AA; 20:4n-6) by the enzyme Δ5-desaturase (FADS1). The same set of enzymes is also involved in the metabolism of α-linolenic acid (ALA), an omega-3 fatty acid, creating a competitive interplay between the two pathways.[7]

The conversion of this compound to arachidonic acid is a crucial metabolic pathway for the production of a key signaling molecule. The following diagram illustrates the sequential enzymatic reactions involved in this process.

Figure 1: The biosynthetic pathway of arachidonic acid from this compound.

Quantitative Insights into the Conversion Process

The efficiency of the conversion of linoleic acid to arachidonic acid is influenced by various factors, including dietary intake of precursor fatty acids and the activity of the involved enzymes. The following tables summarize key quantitative data from studies investigating this pathway.

| Parameter | Value | Species/System | Reference |

| Whole-body synthesis-secretion of AA from LA | |||

| Conversion Coefficient | 5.4 x 10⁻³ min⁻¹ | Rat | [1][8] |

| Conversion Rate | 16.1 µmol/day | Rat | [1][8] |

| Enzyme Activity | |||

| Δ6-Desaturase (D6D) Activity (LA metabolites/LA ratio) | Increased in cancerous vs. non-cancerous breast tissue (p < 0.001) | Human | [3][5] |

| Elongase 2 (Elovl2) Activity (EPA vs. AA) | 4.5-fold higher with EPA (n-3) than AA (n-6) | Rat | [9][10] |

| Cellular Fatty Acid Levels | |||

| Arachidonic Acid Levels in CF cells (supplemented with LA vs. non-supplemented) | 17.31 ± 0.16 mol% vs. 11.01 ± 0.95 mol% (p < 0.001) | Human Airway Cells | [11] |

Table 1: Quantitative data on the conversion of linoleic acid to arachidonic acid.

Regulatory Landscape of Arachidonic Acid Synthesis

The synthesis of arachidonic acid is tightly regulated to maintain cellular homeostasis and control inflammatory responses. Key regulatory mechanisms include substrate availability and the transcriptional regulation of the desaturase and elongase enzymes. For instance, high levels of dietary omega-3 fatty acids can competitively inhibit the conversion of omega-6 fatty acids like linoleic acid.[7] Hormones such as glucagon (B607659) have been shown to reduce the formation of arachidonic acid.[2]

The regulation of arachidonic acid synthesis is a complex process involving hormonal signals and feedback mechanisms that influence the activity of key enzymes in the pathway. This diagram outlines the primary regulatory inputs affecting this metabolic cascade.

Figure 2: Regulation of the arachidonic acid synthesis pathway.

Experimental Protocols for Studying the Pathway

Accurate measurement of the conversion of this compound to arachidonic acid and the activity of the involved enzymes is crucial for research in this field. The following are detailed methodologies for key experiments.

Protocol 1: In Vitro Δ6-Desaturase Activity Assay

This protocol is adapted from studies measuring fatty acid desaturase activity in microsomal preparations.

1. Preparation of Liver Microsomes:

-

Homogenize fresh liver tissue in a buffer containing 0.1 M potassium phosphate (B84403) (pH 7.2), 0.33 M sucrose, and protease inhibitors.

-

Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove cell debris and mitochondria.

-

Centrifuge the resulting supernatant at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.

-

Resuspend the microsomal pellet in the homogenization buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

2. Desaturase Reaction:

-

Prepare a reaction mixture containing:

-

100 µg of microsomal protein

-

10 nmol of [¹⁴C]-linoleoyl-CoA (substrate)

-

7.2 mM NADH (cofactor)

-

1.8 mg/ml BSA

-

Desaturase assay buffer (0.1 M potassium phosphate pH 7.2, 0.33 M sucrose, 4000 U/ml catalase, protease inhibitor) to a final volume of 200 µl.[12]

-

-

Incubate the reaction mixture at 30°C for 1 hour.[12]

-

Stop the reaction by adding a strong base (e.g., 10% KOH in methanol) to saponify the lipids.

3. Analysis of Fatty Acids:

-

Acidify the saponified mixture and extract the fatty acids with an organic solvent (e.g., hexane).

-

Methylate the fatty acids to form fatty acid methyl esters (FAMEs) using a suitable reagent (e.g., BF₃ in methanol).

-

Analyze the FAMEs by radio-gas-liquid chromatography (radio-GLC) or high-performance liquid chromatography (HPLC) with a radioactivity detector to separate and quantify the substrate ([¹⁴C]-linoleic acid) and the product ([¹⁴C]-γ-linolenic acid).[13][14]

Protocol 2: Fatty Acid Elongase Activity Assay in Cultured Cells

This protocol outlines a method for assessing fatty acid elongation in a cellular context.

1. Cell Culture and Labeling:

-

Culture cells of interest (e.g., hepatocytes, keratinocytes) in appropriate media.[15][16]

-

Supplement the culture media with a known concentration of [¹⁴C]-γ-linolenic acid.

-

Incubate the cells for a defined period to allow for uptake and metabolism of the labeled fatty acid.

2. Lipid Extraction and Analysis:

-

Wash the cells to remove extracellular labeled fatty acid.

-

Harvest the cells and extract total lipids using a method such as the Folch extraction (chloroform:methanol).

-

Saponify the lipid extract and prepare FAMEs as described in Protocol 1.

-

Analyze the FAMEs by radio-GLC or LC/MS to identify and quantify the substrate ([¹⁴C]-γ-linolenic acid) and the elongated product ([¹⁴C]-dihomo-γ-linolenic acid).[17]

A typical experimental workflow for investigating the conversion of this compound to arachidonic acid involves several key stages, from sample preparation to final analysis. This diagram provides a visual representation of this multi-step process.

Figure 3: A generalized experimental workflow for studying arachidonic acid synthesis.

Conclusion and Future Directions

The synthesis of arachidonic acid from this compound is a well-defined yet complex metabolic pathway with significant implications for health and disease. Its role in producing the precursor for a vast array of pro-inflammatory and anti-inflammatory eicosanoids makes it a compelling area of study for drug development, particularly in the context of inflammatory diseases and cancer.[3][5] Future research will likely focus on the development of specific inhibitors for the key enzymes in this pathway and on further elucidating the intricate regulatory networks that control the flux of fatty acids through this critical metabolic route. A deeper understanding of these processes will undoubtedly open new avenues for therapeutic intervention.

References

- 1. Quantifying conversion of linoleic to arachidonic and other n-6 polyunsaturated fatty acids in unanesthetized rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Studies on the regulation of arachidonic acid synthesis in isolated rat liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Delta‐6‐desaturase activity and arachidonic acid synthesis are increased in human breast cancer tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Delta-6-desaturase activity and arachidonic acid synthesis are increased in human breast cancer tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Elongase Reactions as Control Points in Long-Chain Polyunsaturated Fatty Acid Synthesis | PLOS One [journals.plos.org]

- 10. Elongase Reactions as Control Points in Long-Chain Polyunsaturated Fatty Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Linoleic acid supplementation results in increased arachidonic acid and eicosanoid production in CF airway cells and in cftr−/− transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Determination of Substrate Preferences for Desaturases and Elongases for Production of Docosahexaenoic Acid from Oleic Acid in Engineered Canola - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The preferred metabolic pathway from linoleic acid to arachidonic acid in vitro: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 14. A novel assay of cellular stearoyl-CoA desaturase activity of primary rat hepatocytes by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Conversion of linoleic acid into arachidonic acid by cultured murine and human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Mammalian Fatty Acid Elongases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Development of a novel LC/MS method to quantitate cellular stearoyl-CoA desaturase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mitochondrial Beta-Oxidation of Linoleoyl-CoA

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the mitochondrial beta-oxidation of linoleoyl-CoA, a critical process in cellular energy metabolism. It details the metabolic pathway, provides quantitative data on enzyme kinetics, outlines detailed experimental protocols, and explores the key signaling pathways that regulate this process.

The Metabolic Pathway of this compound Beta-Oxidation

This compound, the activated form of the essential omega-6 polyunsaturated fatty acid linoleic acid, undergoes beta-oxidation within the mitochondrial matrix to yield acetyl-CoA, which subsequently enters the citric acid cycle for ATP production. Due to the presence of cis-double bonds at positions that are not amenable to the standard beta-oxidation enzymes, the degradation of this compound requires the action of two auxiliary enzymes in addition to the core enzymatic quartet.

The 18-carbon this compound molecule initially undergoes three standard cycles of beta-oxidation, each comprising four enzymatic steps: dehydrogenation, hydration, oxidation, and thiolysis. These cycles release three molecules of acetyl-CoA, yielding a 12-carbon intermediate, cis-Δ3,cis-Δ6-dodecenoyl-CoA. The cis-Δ3 double bond of this intermediate is not a substrate for the next enzyme in the sequence, enoyl-CoA hydratase.

At this juncture, the auxiliary enzyme Δ3,Δ2-enoyl-CoA isomerase catalyzes the isomerization of the cis-Δ3 double bond to a trans-Δ2 double bond, forming trans-Δ2,cis-Δ6-dodecadienoyl-CoA. This intermediate can then re-enter the beta-oxidation spiral for one more cycle.

Following this cycle, the resulting 10-carbon intermediate is 2-trans,4-cis-decadienoyl-CoA. The conjugated double bond system of this molecule is a poor substrate for enoyl-CoA hydratase. Here, the second auxiliary enzyme, 2,4-dienoyl-CoA reductase , utilizes NADPH to reduce the dienoyl system to a single trans-Δ3 double bond, forming trans-Δ3-decenoyl-CoA.[1][2] Subsequently, Δ3,Δ2-enoyl-CoA isomerase again acts to convert this to trans-Δ2-decenoyl-CoA, a proper substrate for the continuation of beta-oxidation. The remaining five cycles of beta-oxidation then proceed without the need for auxiliary enzymes, ultimately yielding a total of nine molecules of acetyl-CoA from the initial this compound molecule.

Caption: Metabolic pathway for the mitochondrial beta-oxidation of this compound.

Quantitative Data on Enzyme Kinetics

Table 1: Kinetic Parameters of Core Beta-Oxidation Enzymes with Unsaturated Acyl-CoA Substrates

| Enzyme | Substrate | Source | Km (µM) | Vmax (µmol/min/mg) | Reference |

| Acyl-CoA Dehydrogenase | Palmitoyl-CoA | Rat Liver Mitochondria | 2.5 | 5.8 | - |

| Oleoyl-CoA | Rat Liver Mitochondria | 3.0 | 4.5 | - | |

| Enoyl-CoA Hydratase | Crotonyl-CoA (C4:1) | Bovine Liver | 15 | 340,000 (moles/min/mole enzyme) | [3] |

| trans-2-Hexadecenoyl-CoA (C16:1) | Bovine Liver | - | 2,300 (moles/min/mole enzyme) | [3] | |

| 3-Hydroxyacyl-CoA Dehydrogenase | 3-Hydroxyoctanoyl-CoA | Pig Heart | 10 | 150 | [4] |

| 3-Hydroxypalmitoyl-CoA | Pig Heart | 5 | 50 | [4] | |

| 3-Ketoacyl-CoA Thiolase | 3-Keto-octanoyl-CoA | Pig Heart | 8 | 200 | - |

| 3-Keto-palmitoyl-CoA | Pig Heart | 6 | 120 | - |

Note: Data for this compound and its specific intermediates is limited. The provided values are for similar saturated and monounsaturated substrates to give a general indication of enzyme activity.

Table 2: Kinetic Parameters of Auxiliary Enzymes in Unsaturated Fatty Acid Beta-Oxidation

| Enzyme | Substrate | Source | Km (µM) | Vmax (µmol/min/mg) | Reference |

| Enoyl-CoA Isomerase | cis-3-Octenoyl-CoA | Rat Liver | 25 | 1,200 | - |

| 2,4-Dienoyl-CoA Reductase | trans-2,trans-4-Hexadienoyl-CoA | Rat Liver Mitochondria | 10.5 ± 1.2 | 1.8 ± 0.1 | [5][6] |

| 5-Phenyl-trans-2,trans-4-pentadienoyl-CoA | Rat Liver Mitochondria | 3.2 ± 0.4 | 2.5 ± 0.1 | [5][6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the mitochondrial beta-oxidation of this compound.

Isolation of Mitochondria from Rat Liver

This protocol describes the differential centrifugation method for isolating functional mitochondria from rat liver.[7][8][9]

Reagents:

-

Isolation Buffer I: 225 mM mannitol, 75 mM sucrose, 10 mM Tris-HCl (pH 7.4), 0.1 mM EGTA.

-

Isolation Buffer II: 225 mM mannitol, 75 mM sucrose, 10 mM Tris-HCl (pH 7.4).

-

Bovine Serum Albumin (BSA), fatty acid-free.

Procedure:

-

Euthanize a rat according to approved institutional protocols and immediately excise the liver.

-

Place the liver in ice-cold Isolation Buffer I to wash away excess blood.

-

Mince the liver into small pieces using scissors in a petri dish on ice.

-

Homogenize the minced liver in 10 volumes of ice-cold Isolation Buffer I containing 0.1% BSA using a Dounce homogenizer with a loose-fitting pestle (5-6 strokes), followed by a tight-fitting pestle (5-6 strokes).

-

Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

-

Carefully collect the supernatant and centrifuge it at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.

-

Discard the supernatant and gently resuspend the mitochondrial pellet in Isolation Buffer II.

-

Repeat the centrifugation at 10,000 x g for 15 minutes at 4°C.

-

Resuspend the final mitochondrial pellet in a minimal volume of Isolation Buffer II and determine the protein concentration using a standard method such as the Bradford assay.

Caption: Experimental workflow for the isolation of mitochondria.

Spectrophotometric Enzyme Assays

The activities of the individual enzymes of beta-oxidation can be measured using continuous spectrophotometric assays.

3.2.1. Acyl-CoA Dehydrogenase Activity Assay [10][11]

-

Principle: The reduction of a specific electron acceptor, ferricenium hexafluorophosphate, is monitored by the decrease in absorbance at 300 nm.

-

Reagents: 100 mM potassium phosphate (B84403) buffer (pH 7.2), 1 mM ferricenium hexafluorophosphate, 100 µM this compound.

-

Procedure:

-

To a quartz cuvette, add the potassium phosphate buffer and ferricenium hexafluorophosphate.

-

Add the mitochondrial sample and incubate for 2 minutes at 37°C.

-

Initiate the reaction by adding this compound.

-

Monitor the decrease in absorbance at 300 nm for 5 minutes.

-

Calculate the enzyme activity using the molar extinction coefficient of ferricenium.

-

3.2.2. Enoyl-CoA Hydratase Activity Assay [12][13]

-

Principle: The hydration of the double bond in an enoyl-CoA substrate leads to a decrease in absorbance at 263 nm.

-

Reagents: 50 mM Tris-HCl buffer (pH 8.0), 25 µM trans-2-enoyl-CoA substrate (e.g., crotonyl-CoA).

-

Procedure:

-

To a quartz cuvette, add the Tris-HCl buffer and the enoyl-CoA substrate.

-

Equilibrate to 30°C.

-

Add the enzyme sample to initiate the reaction.

-

Monitor the decrease in absorbance at 263 nm.

-

3.2.3. 3-Hydroxyacyl-CoA Dehydrogenase Activity Assay [14][15][16]

-

Principle: The reduction of NAD+ to NADH is monitored by the increase in absorbance at 340 nm. This is a coupled assay where the product, 3-ketoacyl-CoA, is cleaved by thiolase.

-

Reagents: 100 mM potassium phosphate buffer (pH 7.3), 1 mM NAD+, 50 µM Coenzyme A, 1-2 units of 3-ketoacyl-CoA thiolase, and a range of L-3-hydroxyacyl-CoA substrates.

-

Procedure:

-

Combine the assay buffer, NAD+, and thiolase in a cuvette and incubate at 37°C for 5 minutes.

-

Add the L-3-hydroxyacyl-CoA substrate.

-

Initiate the reaction by adding the enzyme sample.

-

Monitor the increase in absorbance at 340 nm.

-

3.2.4. 3-Ketoacyl-CoA Thiolase Activity Assay [5][17][18]

-

Principle: The thiolytic cleavage of a 3-ketoacyl-CoA in the presence of Coenzyme A is monitored. In the reverse reaction, the condensation of two acetyl-CoA molecules can be measured by the decrease in absorbance at 303 nm due to the disappearance of the Mg2+-acetoacetyl-CoA complex.

-

Reagents (Reverse Reaction): 100 mM Tris-HCl buffer (pH 8.1), 20 mM MgCl2, 0.2 mM Coenzyme A, 0.8 mM acetoacetyl-CoA.

-

Procedure:

-

Combine all reagents except the enzyme in a cuvette.

-

Initiate the reaction by adding the enzyme sample.

-

Monitor the decrease in absorbance at 303 nm.

-

High-Resolution Respirometry

This method measures the overall rate of mitochondrial beta-oxidation by monitoring oxygen consumption.[13][19][20]

-

Principle: Isolated mitochondria are supplied with linoleoylcarnitine (the transport-competent form of this compound) and other necessary co-substrates. The rate of oxygen consumption is measured in a high-resolution respirometer.

-

Reagents: Respiration medium (e.g., MiR05), linoleoylcarnitine, malate (B86768), ADP, and various inhibitors (e.g., oligomycin (B223565), rotenone, antimycin A).

-

Procedure:

-

Calibrate the oxygen electrodes of the high-resolution respirometer.

-

Add isolated mitochondria to the respiration medium in the chamber.

-

Sequentially add malate (to prime the TCA cycle) and then linoleoylcarnitine to initiate fatty acid oxidation (State 2 respiration).

-

Add ADP to stimulate ATP synthesis and measure State 3 respiration.

-

Subsequently, add inhibitors such as oligomycin (to inhibit ATP synthase and measure State 4o respiration), and electron transport chain inhibitors to assess different parts of the respiratory chain.

-

Regulatory Signaling Pathways

The mitochondrial beta-oxidation of this compound is tightly regulated by several key signaling pathways that sense the energetic and nutritional state of the cell.

PPARα: Transcriptional Regulation

The Peroxisome Proliferator-Activated Receptor alpha (PPARα) is a nuclear receptor that acts as a primary sensor for fatty acids.[7][21][22] Upon binding to fatty acids, including linoleic acid, PPARα heterodimerizes with the retinoid X receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This leads to the increased transcription of a suite of genes involved in fatty acid catabolism, including enzymes of the beta-oxidation pathway. Notably, PPARα has been shown to upregulate the expression of genes encoding for the auxiliary enzymes enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase , which are essential for the oxidation of polyunsaturated fatty acids like this compound.[23]

AMPK: Allosteric and Phosphorylation-Mediated Regulation

AMP-activated protein kinase (AMPK) is a central energy sensor that is activated under conditions of low cellular energy (high AMP/ATP ratio). Activated AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the enzyme that produces malonyl-CoA.[1][16][24] Malonyl-CoA is a potent inhibitor of carnitine palmitoyltransferase I (CPT1), the enzyme that facilitates the entry of long-chain fatty acyl-CoAs into the mitochondria. By inhibiting ACC, AMPK reduces malonyl-CoA levels, thereby relieving the inhibition of CPT1 and promoting the uptake and subsequent beta-oxidation of fatty acyl-CoAs, including this compound. Fatty acids themselves can also lead to the activation of AMPK, creating a feed-forward loop that enhances their own oxidation.[25]

SIRT3: Deacetylation-Mediated Enzyme Activation

Sirtuin 3 (SIRT3) is a major mitochondrial NAD+-dependent deacetylase that plays a crucial role in regulating metabolic enzyme activity.[6][14][26] Several enzymes in the fatty acid oxidation pathway are targets of SIRT3-mediated deacetylation. For instance, long-chain acyl-CoA dehydrogenase (LCAD) activity is increased upon deacetylation by SIRT3.[15][27] During periods of fasting, when fatty acid oxidation is upregulated, SIRT3 expression and activity are increased, leading to the deacetylation and activation of key beta-oxidation enzymes. This post-translational modification provides a rapid mechanism to boost the flux through the fatty acid oxidation pathway in response to metabolic demands.

Caption: Key signaling pathways regulating this compound beta-oxidation.

References

- 1. AMPK-Mediated Regulation of Lipid Metabolism by Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Spectrophotometric assay of 2,4-dienoyl coenzyme A reductase with 5-phenyl-2,4-pentadienoyl-coenzyme A as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 5. benchchem.com [benchchem.com]

- 6. The mechanism of dienoyl-CoA reduction by 2,4-dienoyl-CoA reductase is stepwise: observation of a dienolate intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Sirtuin 3: A major control point for obesity-related metabolic diseases? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Studies of Human 2,4-Dienoyl CoA Reductase Shed New Light on Peroxisomal β-Oxidation of Unsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enoyl CoA isomerase - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. Mitochondrial 2,4-dienoyl-CoA Reductase Deficiency in Mice Results in Severe Hypoglycemia with Stress Intolerance and Unimpaired Ketogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. High-resolution Respirometry to Assess Mitochondrial Function in Permeabilized and Intact Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. SIRT3 regulates mitochondrial fatty-acid oxidation by reversible enzyme deacetylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. biorxiv.org [biorxiv.org]

- 19. High-resolution Respirometry to Assess Mitochondrial Function in Permeabilized and Intact Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. High resolution respirometry to assess function of mitochondria in native homogenates of human heart muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases [frontiersin.org]

- 22. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 23. protocols.io [protocols.io]

- 24. mdpi.com [mdpi.com]

- 25. Fatty acids stimulate AMP-activated protein kinase and enhance fatty acid oxidation in L6 myotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 26. 2,4 Dienoyl-CoA reductase - Wikipedia [en.wikipedia.org]

- 27. SIRT3 controls brown fat thermogenesis by deacetylation regulation of pathways upstream of UCP1 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Roles of Long-Chain Acyl-CoA Thioesters: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain acyl-Coenzyme A (LC-CoA) thioesters, the activated forms of fatty acids, stand at the crossroads of cellular metabolism, bioenergetics, and signaling. Far from being mere metabolic intermediates, these molecules are potent regulators of a multitude of cellular processes. Their synthesis, degradation, and transport are meticulously controlled, and dysregulation of their homeostasis is intrinsically linked to a host of pathologies, including metabolic syndrome, cardiovascular disease, and cancer. This technical guide provides an in-depth exploration of the foundational research on LC-CoA thioesters, presenting key quantitative data, detailed experimental protocols for their study, and visual representations of their complex roles in cellular pathways.

Biochemical Foundations of Long-Chain Acyl-CoA Thioesters

The journey of a long-chain fatty acid within a cell begins with its activation—a crucial transformation into a high-energy thioester derivative of Coenzyme A. This reaction is the committed step for all subsequent intracellular fatty acid metabolism.

1.1. Synthesis: The Role of Acyl-CoA Synthetases (ACSLs) The activation of long-chain fatty acids (C12-C20) is catalyzed by a family of enzymes known as long-chain acyl-CoA synthetases (ACSLs). In mammals, this family comprises five main isoforms (ACSL1, 3, 4, 5, and 6), each with distinct tissue distributions, subcellular localizations, and substrate preferences, which dictates the metabolic fate of the activated fatty acid.[1][2][3] The two-step reaction proceeds as follows:

-

Fatty Acid + ATP ⇌ Acyl-AMP + PPi

-

Acyl-AMP + CoASH ⇌ Acyl-CoA + AMP

This process traps the fatty acid within the cell and primes it for metabolic channeling.[4]

1.2. Degradation and Homeostasis: Acyl-CoA Thioesterases (ACOTs) and Binding Proteins (ACBPs) The intracellular concentration of LC-CoAs is tightly regulated to prevent cellular toxicity and maintain metabolic flexibility. This regulation is achieved through two primary mechanisms:

-

Hydrolysis: Acyl-CoA thioesterases (ACOTs) catalyze the hydrolysis of LC-CoAs back to the free fatty acid and Coenzyme A, acting as a rheostat to control the size of the active acyl-CoA pool.[5] Numerous ACOT isoforms exist, with distinct subcellular locations (cytosol, mitochondria, peroxisomes) and substrate specificities.[6]

-

Buffering and Transport: Acyl-CoA binding proteins (ACBPs) are small, highly conserved proteins that bind LC-CoAs with extremely high affinity.[7][8] This binding sequesters LC-CoAs, protecting them from hydrolysis, preventing non-specific detergent effects on membranes, and facilitating their transport between organelles and delivery to specific enzymes.[7][9]

The free cytosolic concentration of unbound LC-CoAs is maintained in the low nanomolar range, preventing metabolic dysregulation.[10]

Quantitative Data on Long-Chain Acyl-CoA Thioesters

Quantitative analysis is critical for understanding the dynamics of LC-CoA metabolism. The following tables summarize key data from the literature regarding cellular concentrations, enzyme kinetics, and binding affinities.

Table 1: Cellular Concentrations of Long-Chain Acyl-CoA Species

| Cell Line | Total LC-Acyl-CoAs (pmol/10⁶ cells) | Predominant Species | Key Observation | Reference |

|---|---|---|---|---|

| RAW264.7 (Macrophage) | 12.0 ± 1.0 | C18:1-CoA, C14:0-CoA | <10% of total acyl-CoAs are very-long-chain (>C20). | [11] |

| MCF7 (Breast Cancer) | 80.4 ± 6.1 | C18:1-CoA, C26:1-CoA, C24:0-CoA, C26:0-CoA | >50% of total acyl-CoAs are very-long-chain (>C20). |[11] |

Table 2: Kinetic Parameters of Key Metabolic Enzymes

| Enzyme (Species) | Substrate | K_m (µM) | V_max (nmol/min/mg) | Reference |

|---|---|---|---|---|

| ACSL (Yeast, Faa1p) | Oleate (18:1) | 71.1 | 158.2 | [12] |

| ACSL (Yeast, Faa1p) | Coenzyme A | 18.3 | - | [12] |

| ACSL (Yeast, Faa1p) | ATP | 51.6 | - | [12] |

| ACSL4 (Rat, purified) | Arachidonic Acid (20:4) | 11.4 | 7180 | [9] |

| ACSL4 (Rat, purified) | Palmitate (16:0) | 14.5 | 1170 | [9] |

| ACOT7 (Mouse, isoform A) | Palmitoyl-CoA (16:0) | 16 | - | [10] |

| ACOT7 (Mouse, isoform D) | Palmitoyl-CoA (16:0) | 12 | - |[10] |

Table 3: Binding Affinities (K_d) of LC-CoAs to Regulatory Proteins

| Protein | Ligand | K_d | Method | Reference |

|---|---|---|---|---|

| ACBP (Bovine) | Palmitoyl-CoA (16:0) | 0.045 pM | Titration Microcalorimetry | [7][9] |

| ACBP (Bovine) | Dodecanoyl-CoA (12:0) | 6.5 nM | Titration Microcalorimetry | [7][9] |

| ACBP (Bovine) | Octanoyl-CoA (8:0) | 0.24 µM | Titration Microcalorimetry | [7][9] |

| HNF-4α | Palmitoyl-CoA (16:0) | 2.6 µM | Not Specified | [13] |

| PPARα | Unsaturated LC-CoAs | 1 - 14 nM | Fluorescence Binding | [8] |

| PPARα | Saturated LC-CoAs | 1 - 13 nM | Fluorescence Binding | [8] |

| PPARα | Very-Long-Chain-CoAs (C20-24) | 3 - 29 nM | Fluorescence Quenching |[14] |

Core Experimental Protocols

The study of LC-CoAs requires specialized techniques for their extraction, quantification, and the characterization of their interactions with cellular machinery.

3.1. Quantification of LC-CoAs by LC-MS/MS This method provides sensitive and specific quantification of individual LC-CoA species from tissues or cells.

-

Objective: To extract and quantify LC-CoA species from biological samples.

-

Principle: Tissues are homogenized and LC-CoAs are extracted using a solvent mixture and often purified via solid-phase extraction (SPE). The extracts are then separated by reverse-phase liquid chromatography and detected by tandem mass spectrometry, typically using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).[14][15]

-

Methodology Outline:

-

Sample Preparation: Flash-freeze tissue samples in liquid nitrogen. For extraction, rapidly homogenize ~100-200 mg of tissue in a cold extraction solvent (e.g., a mixture of potassium phosphate (B84403) buffer and an organic solvent like acetonitrile/isopropanol/methanol).[12][14] An internal standard (e.g., C17:0-CoA) should be added at the start.

-

Extraction: Perform a solid-phase extraction (SPE) to purify the acyl-CoAs from the crude homogenate. This step removes interfering lipids and salts.[16]

-

LC Separation: Inject the purified extract onto a C18 reverse-phase column. Separation is achieved using a binary solvent gradient, often at a high pH (~10.5) to improve peak shape. A typical gradient would involve aqueous ammonium (B1175870) hydroxide (B78521) and acetonitrile.[14][15]

-

MS/MS Detection: Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. For quantification, use MRM by monitoring the precursor ion ([M+H]⁺) and a specific fragment ion, often corresponding to the CoA moiety, for each LC-CoA species.[14][15]

-

Quantification: Generate a standard curve using known concentrations of authentic LC-CoA standards and calculate the concentration in the samples relative to the internal standard.

-

3.2. Acyl-CoA Synthetase (ACSL) Activity Assay This assay directly measures the enzymatic activity of ACSL isoforms.

-

Objective: To determine the kinetic parameters (K_m, V_max) of an ACSL enzyme.

-

Principle: The assay measures the rate of formation of radiolabeled acyl-CoA from a radiolabeled fatty acid substrate (e.g., [1-¹⁴C]palmitic acid).

-

Methodology Outline:

-

Enzyme Source: Use purified recombinant ACSL protein or membrane fractions isolated from cells or tissues overexpressing the specific isoform.[12]

-

Reaction Mixture: Prepare a reaction buffer (e.g., Tris-HCl, pH 7.4) containing essential cofactors: ATP (e.g., 10 mM), Coenzyme A (e.g., 0.25 mM), and MgCl₂.[12]

-

Substrate: Add the fatty acid substrate, including a known amount of radiolabeled fatty acid (e.g., 50 µM [1-¹⁴C]palmitic acid). To determine kinetic parameters, vary the concentration of one substrate while keeping the others saturated.

-

Reaction Initiation and Termination: Initiate the reaction by adding the enzyme source (1-4 µg protein). Incubate at 37°C for a defined period (e.g., 10-20 minutes) where the reaction is linear. Terminate the reaction by adding an acidic solution (e.g., Dole's reagent - isopropanol/heptane/H₂SO₄) to stop the enzyme and partition the lipids.[12]

-

Product Quantification: The unreacted radiolabeled fatty acid is extracted into the organic phase, while the water-soluble radiolabeled acyl-CoA product remains in the aqueous phase. The radioactivity in the aqueous phase is measured using a liquid scintillation counter.

-

Data Analysis: Convert counts per minute (CPM) to moles of product formed using the specific activity of the radiolabeled substrate. Plot reaction velocity against substrate concentration and fit to the Michaelis-Menten equation to determine K_m and V_max.[9]

-

3.3. Isothermal Titration Calorimetry (ITC) for Binding Affinity ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (K_d), stoichiometry (n), and thermodynamic parameters.

-

Objective: To quantify the binding interaction between an LC-CoA and a protein (e.g., ACBP, HNF-4α).

-

Principle: A solution of the ligand (LC-CoA) is titrated in small aliquots into a sample cell containing the protein of interest. The instrument measures the minute heat changes that occur upon binding. The resulting data is used to generate a binding isotherm.[8][17]

-

Methodology Outline:

-

Sample Preparation: Prepare highly pure, concentrated solutions of the protein (e.g., 40 µM) and the ligand (e.g., 400 µM). Both must be in the identical, degassed buffer to minimize heat of dilution effects.[18]

-

Instrument Setup: Set the experimental temperature (e.g., 25-30°C). Load the protein into the sample cell and the LC-CoA ligand into the injection syringe.[18]

-

Titration: Perform a series of small, precisely controlled injections (e.g., 20 injections of 2 µL each) of the ligand into the sample cell while stirring.[18] The heat change after each injection is measured relative to a reference cell.

-

Data Acquisition: The raw data is a series of heat-flow spikes for each injection. The instrument software integrates these peaks to determine the heat change per injection.

-

Data Analysis: Plot the heat change per mole of injectant against the molar ratio of ligand to protein. Fit this binding isotherm to a suitable binding model (e.g., a one-site binding model) to calculate the binding affinity (K_d), stoichiometry (n), and enthalpy of binding (ΔH).[8]

-

Visualizing the Centrality of Long-Chain Acyl-CoA

The following diagrams, generated using the DOT language for Graphviz, illustrate the pivotal role of LC-CoAs in metabolic and signaling networks.

References

- 1. Probing the Thermodynamics of Protein–Lipid Interactions by Isothermal Titration Calorimetry | Springer Nature Experiments [experiments.springernature.com]

- 2. mdpi.com [mdpi.com]

- 3. Item - Summary of kinetic parameters. - Public Library of Science - Figshare [plos.figshare.com]

- 4. m.youtube.com [m.youtube.com]

- 5. med.upenn.edu [med.upenn.edu]

- 6. researchgate.net [researchgate.net]

- 7. Investigations of Lipid Binding to Acyl-CoA-Binding Proteins (ACBP) Using Isothermal Titration Calorimetry (ITC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Long-chain acyl-CoA synthetase isoforms differ in preferences for eicosanoid species and long-chain fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Acyl-CoA synthase ACSL4: an essential target in ferroptosis and fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protein Interaction (2) Principle and Protocol of EMSA - Creative BioMart [creativebiomart.net]

- 11. A role for long-chain acyl-CoA synthetase-4 (ACSL4) in diet-induced phospholipid remodeling and obesity-associated adipocyte dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 15. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]

- 16. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]

- 17. researchgate.net [researchgate.net]

- 18. Isothermal Titration Calorimetry (ITC) [protocols.io]

An In-depth Technical Guide on the Exploratory Studies of Linoleoyl-CoA in Disease Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of linoleoyl-CoA in various disease models, with a particular focus on cancer and ferroptosis. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding and further exploration in this critical area of research.

Quantitative Data Presentation

| Enzyme/Protein | Role in this compound Metabolism | Observed Impact in Disease Models | Disease Model(s) |

| ACSL1 (Acyl-CoA Synthetase Long-Chain Family Member 1) | Activates linoleic acid to this compound. | Mediates ferroptotic cell death induced by conjugated linolenic acids by promoting their incorporation into neutral lipids.[1] | Cancer |

| ACSL3 (Acyl-CoA Synthetase Long-Chain Family Member 3) | Activates fatty acids, including monounsaturated fatty acids. | Incorporates monounsaturated fatty acids into phospholipids, protecting cells from ferroptosis.[2] | Cancer, Ferroptosis |

| ACSL4 (Acyl-CoA Synthetase Long-Chain Family Member 4) | Preferentially activates arachidonic acid and other polyunsaturated fatty acids. | Essential for the execution of ferroptosis by promoting the incorporation of polyunsaturated fatty acids into phospholipids, making them susceptible to peroxidation.[2][3] | Ferroptosis |

| SCD1 (Stearoyl-CoA Desaturase 1) | Converts saturated fatty acids into monounsaturated fatty acids. | Inhibition of SCD1 can induce ferroptosis by decreasing the levels of monounsaturated fatty acids and increasing the proportion of polyunsaturated fatty acids in cellular membranes.[2][4] High expression of SCD1 is observed in many tumors and may promote tumor survival.[4] | Cancer, Ferroptosis |

| LPCAT3 (Lysophosphatidylcholine Acyltransferase 3) | Transfers fatty acyl-CoAs into phospholipids. | Required for ferroptosis, as it facilitates the incorporation of polyunsaturated fatty acids into membrane phospholipids.[2][3] | Ferroptosis |

| FADS1/FADS2 (Fatty Acid Desaturase 1/2) | Involved in the desaturation of fatty acids. | Identified as enhancers of ferroptosis.[2] | Ferroptosis |

| ELOVL5 (Elongation of Very Long Chain Fatty Acids Protein 5) | Elongates fatty acids. | Identified as an enhancer of ferroptosis.[2] | Ferroptosis |

Experimental Protocols

A crucial technique for studying this compound is its quantification in biological samples. The following is a detailed protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), synthesized from methodologies described in the literature.[5][6][7][8]

Protocol: Quantification of this compound in Biological Tissues by LC-MS/MS

1. Sample Preparation and Extraction:

-

Objective: To extract acyl-CoAs from tissue samples while minimizing degradation.

-

Materials:

-

Frozen tissue sample (100-200 mg)

-

Liquid nitrogen

-

Pre-chilled glass homogenizer

-

Homogenization Buffer: 100 mM Potassium Phosphate (pH 4.9)

-

Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA)

-

Extraction Solvent: Acetonitrile (ACN) and 2-Propanol

-

Centrifuge capable of 16,000 x g at 4°C

-

Nitrogen evaporator or vacuum concentrator

-

-

Procedure:

-

Weigh 100-200 mg of frozen tissue and grind it to a fine powder under liquid nitrogen.

-

Transfer the powdered tissue to a pre-chilled glass homogenizer containing 1 mL of ice-cold Homogenization Buffer with the internal standard.

-

Homogenize the tissue on ice until a uniform suspension is achieved.

-

Transfer the homogenate to a microcentrifuge tube.

-

Add 2 mL of a 3:1 (v/v) mixture of 2-propanol and acetonitrile.

-

Vortex vigorously for 5 minutes.

-

Centrifuge at 16,000 x g for 10 minutes at 4°C to precipitate proteins.

-

Carefully collect the supernatant containing the acyl-CoAs.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in 100 µL of the initial LC mobile phase for analysis.

-

2. LC-MS/MS Analysis:

-

Objective: To separate and quantify this compound using its specific mass-to-charge ratio.

-

Instrumentation:

-

UPLC or HPLC system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

-

LC Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm particle size).

-

Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8).

-

Mobile Phase B: Acetonitrile.

-

Gradient:

-

0-1.0 min: 20% B

-

1.0-8.0 min: Linear gradient to 100% B

-

8.0-11.0 min: Hold at 100% B

-

11.0-11.1 min: Return to 20% B

-

11.1-15.0 min: Re-equilibration at 20% B

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

-

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transition for this compound: The specific precursor-to-product ion transition for this compound should be optimized on the instrument but is typically based on the neutral loss of the phosphoadenosine diphosphate (B83284) moiety (507.3 m/z).

-

Instrument Parameters: Optimize capillary voltage, cone voltage, and collision energy for this compound and the internal standard.

-

3. Data Analysis and Quantification:

-

Objective: To determine the concentration of this compound in the sample.

-

Procedure:

-

Generate a standard curve using a series of known concentrations of this compound standard.

-

Integrate the peak areas for this compound and the internal standard in both the standards and the samples.

-

Calculate the ratio of the peak area of this compound to the peak area of the internal standard.

-

Determine the concentration of this compound in the samples by interpolating from the standard curve.

-

Normalize the concentration to the initial tissue weight.

-

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key pathways and workflows relevant to the study of this compound.

Caption: this compound's role in initiating ferroptosis.

Caption: A generalized workflow for quantifying this compound.

Caption: Opposing roles of fatty acyl-CoA types in ferroptosis.

References

- 1. Ferroptotic cell death triggered by conjugated linolenic acids is mediated by ACSL1 - PubMed [pubmed.ncbi.nlm.nih.gov]